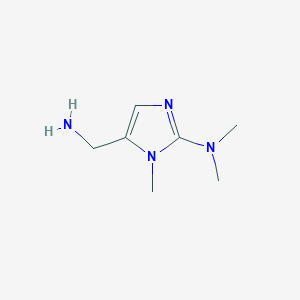

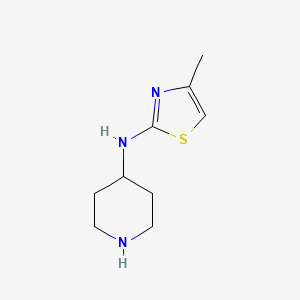

N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺

描述

“N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine” is a compound that contains a thiazole ring and a piperidine ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of compounds related to “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine” involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property is utilized in the synthesis of various thiazole derivatives .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

神经精神疾病中的多巴胺 D2 受体配体

N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺是多巴胺 D2 受体 (D2R) 配体开发中的一个感兴趣的组分。这些配体在治疗精神分裂症、帕金森病、抑郁症和焦虑症等神经精神疾病中发挥着重要作用。高 D2R 亲和力的药效团包括芳香部分、环胺、中心连接基和芳香/杂芳亲脂性片段,表明 N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺在此方面的意义。本综述全面概述了 D2R 调节剂的治疗潜力,重点介绍了配体设计方面的进展以及对治疗与多巴胺能通路相关的各种疾病的影响 (Jůza 等人,2022)。

用于降解含氮化合物的先进氧化工艺

含氮化合物,如 N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺,在各个工业领域中持续存在,导致环境污染。先进氧化工艺 (AOP) 已显示出降解此类化合物的有效性,提高了处理方案的效率。本综述重点关注氨基和偶氮化合物的降解,包括反应机理和工艺参数的影响,为开发更清洁、更高效的降解技术提供了见解 (Bhat & Gogate,2021)。

通过亚磺胺合成杂环化合物

手性亚磺酰胺,例如源自 N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺的亚磺酰胺,在胺及其衍生物的立体选择性合成中至关重要,从而产生各种 N-杂环化合物。本综述涵盖了叔丁基亚磺酰胺介导的通过亚磺胺的不对称合成,展示了该方法对哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的普遍适用性。这些化合物在天然产物合成和治疗应用中具有重要意义,突出了亚磺酰胺化学在开发新型中枢神经系统作用药物方面的多功能性 (Philip 等人,2020)。

咪喹莫特及其类似物作为免疫应答调节剂

与 N-(4-甲基-1,3-噻唑-2-基)哌啶-4-胺相关的咪喹莫特举例说明了非核苷咪唑并喹啉胺通过诱导细胞因子来调节免疫系统的能力。本综述详细阐述了咪喹莫特在治疗各种皮肤疾病中的作用,包括其作用机制,该机制仍未完全探索。尽管在体外缺乏固有的抗病毒或抗增殖活性,但咪喹莫特在体内刺激现场细胞因子产生的能力突出了其作为皮肤病局部用药的潜力,展示了 N-杂环化合物在药物化学中的更广泛意义 (Syed,2001)。

作用机制

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against cox-1 , suggesting that this compound may also interact with similar targets.

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its targets (like cox-1) to inhibit their activity .

Biochemical Pathways

If it does indeed inhibit cox-1 as suggested, it would impact the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.

未来方向

The development of new compounds related to “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine” could be a promising direction for future research. These compounds could potentially act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

属性

IUPAC Name |

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQVLRMUNMZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

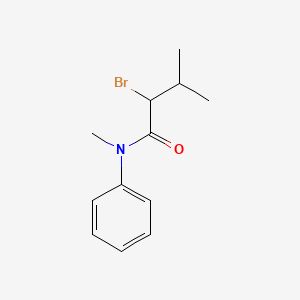

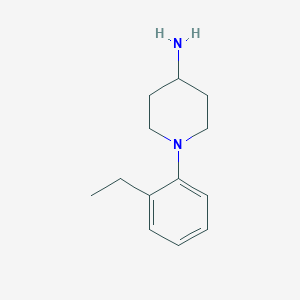

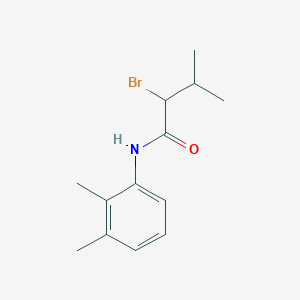

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

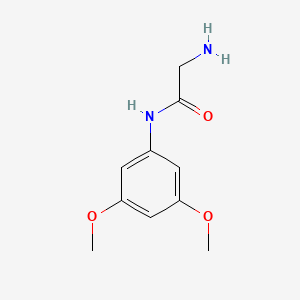

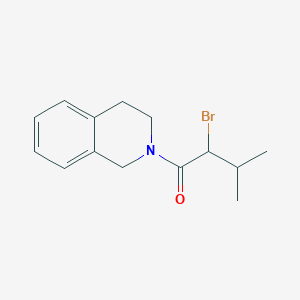

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3199679.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)